2-[(3Z)-3-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
2-[(3Z)-3-{[(5-METHYL-2H-PYRAZOL-3-YL)FORMAMIDO]IMINO}-2-OXOINDOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-3-{[(5-METHYL-2H-PYRAZOL-3-YL)FORMAMIDO]IMINO}-2-OXOINDOL-1-YL]ACETAMIDE involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Formation of the Formamido Group: The formamido group can be introduced through a formylation reaction using formic acid or a formylating agent.
Coupling of the Indole and Pyrazole Units: The final step involves the coupling of the indole and pyrazole units through an amide bond formation, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3Z)-3-{[(5-METHYL-2H-PYRAZOL-3-YL)FORMAMIDO]IMINO}-2-OXOINDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxo derivatives of the indole or pyrazole rings.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups attached to the indole or pyrazole rings.
Scientific Research Applications
2-[(3Z)-3-{[(5-METHYL-2H-PYRAZOL-3-YL)FORMAMIDO]IMINO}-2-OXOINDOL-1-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-{[(5-METHYL-2H-PYRAZOL-3-YL)FORMAMIDO]IMINO}-2-OXOINDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in critical biological processes.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3Z)-3-{[(5-METHYL-2H-PYRAZOL-3-YL)FORMAMIDO]IMINO}-2-OXOINDOL-1-YL]ACETAMIDE
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- Indole-3-acetic acid
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
2-[(3Z)-3-{[(5-METHYL-2H-PYRAZOL-3-YL)FORMAMIDO]IMINO}-2-OXOINDOL-1-YL]ACETAMIDE is unique due to its specific combination of an indole core with a pyrazole moiety and a formamido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H14N6O3 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14N6O3/c1-8-6-10(18-17-8)14(23)20-19-13-9-4-2-3-5-11(9)21(15(13)24)7-12(16)22/h2-6,24H,7H2,1H3,(H2,16,22)(H,17,18) |
InChI Key |
PAWGVFZVCIURRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)N)O |
Origin of Product |
United States |
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